molecular formula C25H28N2O6 B3091439 (r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 1217723-28-8

(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B3091439
CAS No.: 1217723-28-8
M. Wt: 452.5 g/mol
InChI Key: QXTDDEUDYKMSQN-OAQYLSRUSA-N
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Description

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 183742-23-6) is a protected piperazine derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C25H28N2O6, with a molecular weight of 452.5 g/mol . The compound features two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the tert-butoxycarbonyl (Boc) group, which is acid-labile. This dual protection enables sequential deprotection strategies, making it valuable for solid-phase peptide synthesis (SPPS) and combinatorial chemistry. The (R)-stereochemistry at the piperazine-2-carboxylic acid position is critical for chiral specificity in drug design .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTDDEUDYKMSQN-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, commonly referred to as Fmoc-piperazine derivative, is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H28N2O6C_{25}H_{28}N_{2}O_{6} and a molecular weight of 440.5 g/mol. The structure features a piperazine ring substituted with both Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups, which are commonly used as protecting groups in peptide synthesis.

PropertyValue
Molecular FormulaC25H28N2O6
Molecular Weight440.5 g/mol
IUPAC NameThis compound
CAS Number218278-58-1

The biological activity of this compound is primarily attributed to its role as a piperazine derivative, which can interact with various biological targets. The Fmoc and Boc groups allow for selective protection/deprotection during synthesis, facilitating the creation of complex peptides that can exhibit specific biological functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that are critical in cellular responses.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, although detailed mechanisms remain to be elucidated.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Case Study 1: Anticancer Properties

In vitro studies demonstrated that the Fmoc-piperazine derivative exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against specific bacterial strains. The exact mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
(R)-Fmoc-piperazine derivativeModerateYesEffective against certain strains
Boc-piperazineLowNoLess effective compared to Fmoc
Fmoc-D-ProlineHighYesBroad spectrum activity

Comparison with Similar Compounds

Piperidine and Pyrrolidine Derivatives

  • (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid (CAS: 122996-47-8): Replaces the six-membered piperazine ring with a five-membered pyrrolidine ring. The (2S,4R) stereochemistry introduces distinct spatial arrangements compared to the (R)-piperazine derivative .
  • 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid (CAS: Not specified): Substitutes the piperazine carboxylic acid with an acetic acid side chain. The extended alkyl chain may enhance solubility in polar solvents but reduce membrane permeability .

Substituted Piperazine Derivatives

  • 1-[(tert-Butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperazine-2-carboxylic acid (CID: 165985141):
    • Features a methyl group at the 2-position of the piperazine ring.
    • Steric hindrance from the methyl group could slow coupling reactions in SPPS but improve metabolic stability .
  • 4-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid (CAS: 886362-31-8):
    • Incorporates a benzoic acid moiety, increasing hydrophobicity (logP ~3.5 vs. ~2.8 for the target compound).
    • The aromatic ring enhances π-π stacking interactions, useful in drug-receptor binding .

Functional Group Variations

Carboxylic Acid Replacements

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0):
    • Replaces the carboxylic acid with an acetic acid group.
    • Lower acidity (pKa ~4.7 vs. ~2.5 for carboxylic acid) reduces reactivity in amide bond formation but improves aqueous solubility .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7): Contains a methylated amino group and a methoxy-oxobutanoate ester. The ester group introduces hydrolytic instability under basic conditions, limiting its use in prolonged reactions .

Stereochemical and Protective Group Comparisons

Compound Name Protecting Groups Stereochemistry Key Applications
(R)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid (Target) Fmoc, Boc (R)-configuration SPPS, chiral intermediate synthesis
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid Fmoc, Boc (S)-configuration Mirror-image peptide libraries
4-Fmoc-1-Boc-2-piperazineacetic acid (CAS: 183742-34-9) Fmoc, Boc N/A Linker for resin functionalization
(2S,4S)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid Fmoc, tert-butoxy (2S,4S) Conformationally constrained peptides

Key Observations :

  • Stereochemistry : The (R)-configuration in the target compound is enantiomerically distinct from (S)-variants, affecting interactions with chiral biomolecules (e.g., proteases) .
  • Protection Strategy : Dual Fmoc/Boc protection allows sequential deprotection (Fmoc: 20% piperidine in DMF; Boc: TFA/CH2Cl2), whereas tert-butoxy groups (e.g., in pyrrolidine derivatives) require stronger acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

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